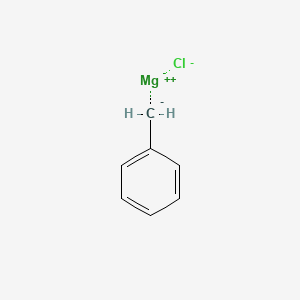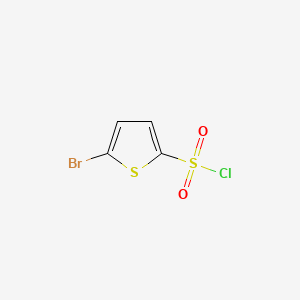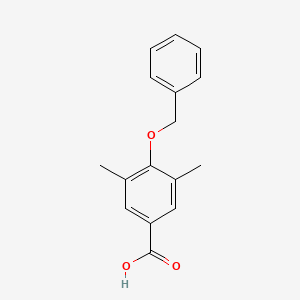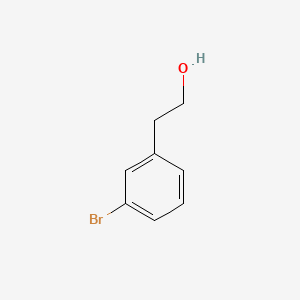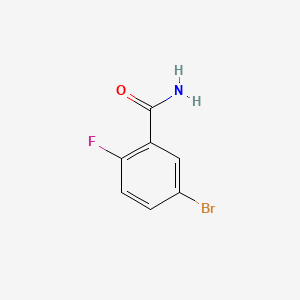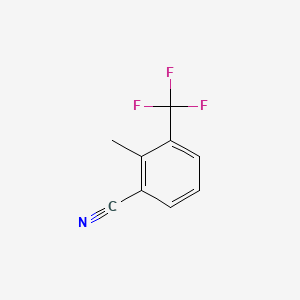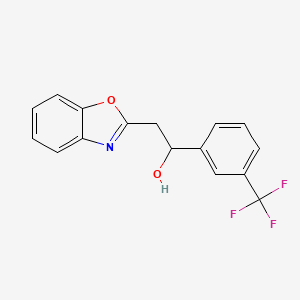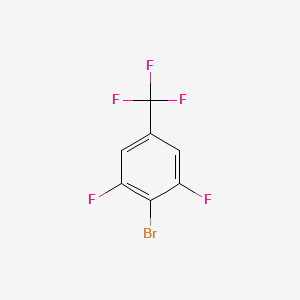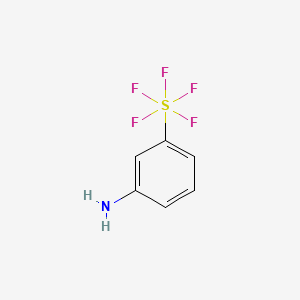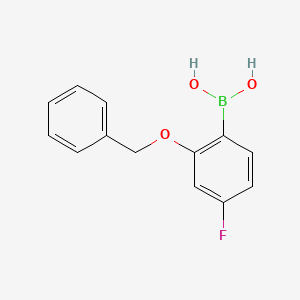
2-Benzyloxy-4-fluorophenylboronic acid
Übersicht
Beschreibung
2-Benzyloxy-4-fluorophenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their diverse applications in organic synthesis and potential biological activities. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their ability to form stable complexes with diols and their utility as building blocks in various chemical reactions .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can involve various strategies. For instance, the synthesis of a frustrated benzoxaborole derivative was achieved through an optimized seven-step process, which resulted in a compound that resisted cyclization due to unfavorable geometry . Similarly, benzosiloxaboroles were synthesized through halogen-lithium exchange reactions followed by silylation or boronation, demonstrating the versatility of phenylboronic acid derivatives in synthetic chemistry . The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of a related phenylboronic acid further exemplifies the reactivity of these compounds .
Molecular Structure Analysis
Phenylboronic acids can undergo tautomeric rearrangements to form benzoxaboroles, as evidenced by X-ray analyses showing diverse solid-state molecular structures ranging from planar open forms to cyclic oxaborole derivatives . The structure of these compounds can significantly influence their reactivity and interaction with other molecules, as seen in the formation of hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions. For example, they can catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . They also engage in cascade reactions with arylboronic acids to construct complex molecular skeletons with high selectivity . The reactivity with secondary amines can lead to the formation of benzoxaboroles or boroxins, depending on the amine's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the presence of a B–O–Si linkage in benzosiloxaboroles increases their Lewis acidity compared to their benzoxaborole analogs, enhancing their affinity for diols and bioactivity . The tautomeric equilibrium between phenylboronic acids and benzoxaboroles can be studied using variable-temperature 1H NMR spectroscopy, providing insights into the equilibrium constants and thermodynamics of the process .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
2-Benzyloxy-4-fluorophenylboronic acid has shown significant potential in experimental oncology. Studies have highlighted its role as an apoptosis inducer in ovarian cancer cells, particularly demonstrating its antiproliferative activity in various cancer cell lines. This is due to its ability to cause cell cycle arrest and activate caspase-3, which are critical mechanisms in cancer cell inhibition (Psurski et al., 2018).
Applications in Fluorescent Probes
The compound has been used in the development of near-infrared fluorescent probes for detecting substances like benzoyl peroxide. This application is crucial for monitoring substances in various biological and environmental samples, showing the versatility of 2-Benzyloxy-4-fluorophenylboronic acid in analytical chemistry (Tian et al., 2017).
Synthesis of Benzoxaboroles
This chemical plays a significant role in the synthesis of benzoxaboroles, compounds that have found various applications including in medicinal chemistry. Benzoxaboroles have been investigated for their biological activities and their ability to bind hydroxyl compounds, which makes them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Contribution to Organic Synthesis
In organic synthesis, 2-Benzyloxy-4-fluorophenylboronic acid serves as a key intermediate for the production of various compounds. Its role in the synthesis of important intermediates like 2-Fluoro-4-bromobiphenyl, which is instrumental in the manufacture of anti-inflammatory and analgesic materials, demonstrates its importance in the field of synthetic chemistry (Qiu et al., 2009).
Potential for pH and Metal Ion Sensing
The compound is also relevant in the design of pH and metal ion sensing probes. Its structure allows for the development of sensors that can effectively detect changes in pH and the presence of specific metal cations (Tanaka et al., 2001).
Other Notable Applications
Additional applications include its use in:
- The synthesis of ferrocenyl compounds, contributing to materials science and organometallic chemistry (Okulov et al., 2015).
- Development of benzosiloxaboroles with potent bioactivity, demonstrating its potential in therapeutic agent development (Brzozowska et al., 2015).
Safety And Hazards
Zukünftige Richtungen
2-Benzyloxy-4-fluorophenylboronic acid has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It can also be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .
Eigenschaften
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQNCKVOQKEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382196 | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-fluorophenylboronic acid | |
CAS RN |
848779-87-3 | |
| Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





